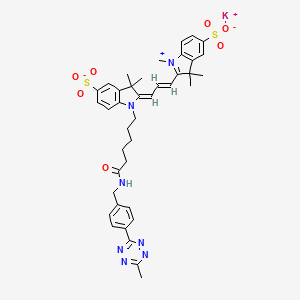
Tankyrase-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tankyrase-IN-4 is a small molecule inhibitor of tankyrase, an enzyme that belongs to the poly (ADP-ribose) polymerase (PARP) family. Tankyrase plays a crucial role in various cellular processes, including Wnt signaling, telomere maintenance, and regulation of glucose metabolism. Inhibition of tankyrase has emerged as a promising strategy for the treatment of various diseases, particularly cancer .
Preparation Methods
The synthesis of Tankyrase-IN-4 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, process intensification, and automated synthesis platforms. These methods aim to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Tankyrase-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Tankyrase-IN-4 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of tankyrase in various cellular processes. In biology, it helps elucidate the molecular mechanisms underlying tankyrase-mediated signaling pathways. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancer, metabolic disorders, and other diseases. In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
Tankyrase-IN-4 exerts its effects by inhibiting the enzymatic activity of tankyrase. This inhibition disrupts the poly-ADP-ribosylation of target proteins, leading to their stabilization and altered cellular functions. The molecular targets of this compound include key proteins involved in Wnt signaling, telomere maintenance, and glucose metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Tankyrase-IN-4 is one of several tankyrase inhibitors that have been developed for research and therapeutic purposes. Other similar compounds include XAV939, IWR-1, and G007-LK. Compared to these compounds, this compound exhibits unique structural features and binding properties that contribute to its specificity and potency. Its distinct chemical structure allows for selective inhibition of tankyrase, making it a valuable tool for studying the enzyme’s functions and developing targeted therapies .
Properties
Molecular Formula |
C25H24N6O5 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[(2S)-3-[3-(2,4-dioxoquinazolin-1-yl)propanoylamino]-1-(methylamino)-1-oxopropan-2-yl]quinoline-3-carboxamide |
InChI |
InChI=1S/C25H24N6O5/c1-26-24(35)19(29-22(33)16-12-15-6-2-4-8-18(15)27-13-16)14-28-21(32)10-11-31-20-9-5-3-7-17(20)23(34)30-25(31)36/h2-9,12-13,19H,10-11,14H2,1H3,(H,26,35)(H,28,32)(H,29,33)(H,30,34,36)/t19-/m0/s1 |
InChI Key |
NOPWOPNQENKHSR-IBGZPJMESA-N |
Isomeric SMILES |
CNC(=O)[C@H](CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3 |
Canonical SMILES |
CNC(=O)C(CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)



![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)





